molecular formula C10H14ClNO B15315344 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Katalognummer: B15315344
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: SBQNRYLNHPLQIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of both an amino group and a hydroxyl group on a tetrahydronaphthalene ring. This compound is of significant interest due to its unique structure, which combines both aromatic and aliphatic characteristics, making it useful in various fields such as organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves the substitution reaction on a naphthalene ring. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Eigenschaften

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

4-amino-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6,12H,1-4,11H2;1H

InChI-Schlüssel

SBQNRYLNHPLQIJ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C=CC(=C2C1)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.